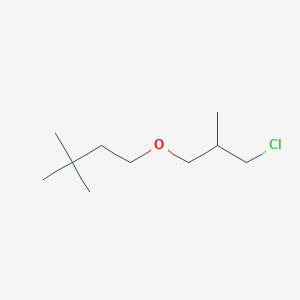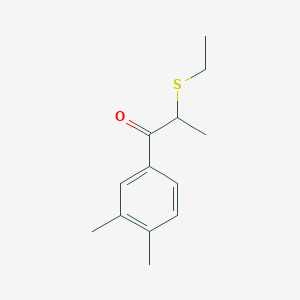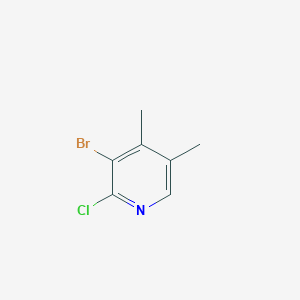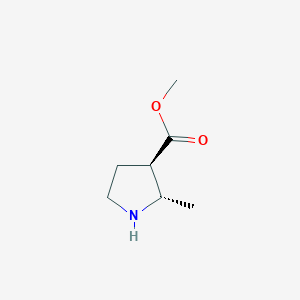![molecular formula C27H20N2O6 B13653437 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a molecular formula of C27H18N2O6 This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as amino and carboxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of Friedel-Crafts acylation reactions.
Introduction of Amino Groups: The amino groups are introduced via nitration followed by reduction reactions.
Carboxylation: The carboxyl groups are added through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction can revert them back to amino groups.
科学的研究の応用
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can interfere with cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4’-diaminobiphenyl-3,3’-dicarboxylic acid: This compound has a similar structure but lacks the additional aromatic rings present in 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Another similar compound with a triazine core instead of the benzene core.
Uniqueness
This compound is unique due to its complex structure, which provides multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C27H20N2O6 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H20N2O6/c28-23-20(14-1-7-17(8-2-14)25(30)31)13-21(15-3-9-18(10-4-15)26(32)33)24(29)22(23)16-5-11-19(12-6-16)27(34)35/h1-13H,28-29H2,(H,30,31)(H,32,33)(H,34,35) |
InChIキー |
NKCGTRVQRXTXCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2N)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
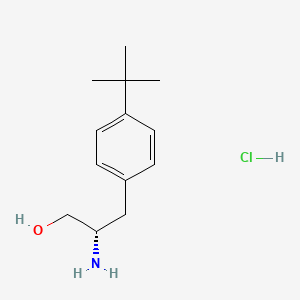
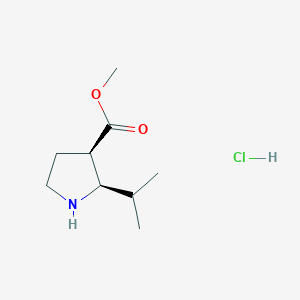
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
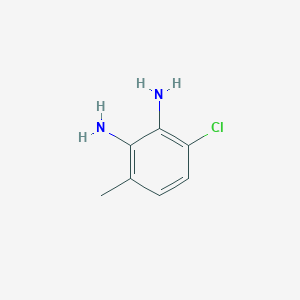
![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)
